molecular formula C20H14N4O3S3 B255841 2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

カタログ番号 B255841
分子量: 454.6 g/mol
InChIキー: OWDHEFBPNXPGRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide, commonly known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays an important role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.

作用機序

While the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate the downstream signaling pathways affected by BTK inhibition and to identify potential biomarkers of response.
4. Resistance mechanisms: Resistance to BTK inhibitors such as ibrutinib has been observed in some patients. Further studies are needed to identify potential resistance mechanisms and develop strategies to overcome them.
In conclusion, TAK-659 is a promising new BTK inhibitor with potential applications in the treatment of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize combination regimens, and identify potential resistance mechanisms.

実験室実験の利点と制限

TAK-659 is a valuable tool for studying the role of BTK in B-cell signaling pathways and the development of B-cell malignancies. Its high selectivity and potency make it an ideal candidate for in vitro and in vivo studies. However, its irreversible binding to BTK may limit its use in some experiments where reversibility is desired.

将来の方向性

There are several potential future directions for the research and development of TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and MCL. Further studies are needed to determine its efficacy and safety in these and other B-cell malignancies.
2. Combination therapy: TAK-659 has shown synergistic effects when combined with other drugs such as venetoclax, ibrutinib, and lenalidomide. Further studies are needed to optimize combination regimens and determine their efficacy in clinical settings.
3.

合成法

The synthesis of TAK-659 involves the reaction of 3-allyl-5-(2-furyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 3-cyano-2-thiophenecarboxylic acid chloride in the presence of a base, followed by the reaction with N-(2-mercaptoethyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been studied in combination with other drugs such as venetoclax, ibrutinib, and lenalidomide for the treatment of CLL and MCL.

特性

製品名

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

分子式

C20H14N4O3S3

分子量

454.6 g/mol

IUPAC名

N-(3-cyanothiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14N4O3S3/c1-2-6-24-19(26)16-13(14-4-3-7-27-14)10-29-18(16)23-20(24)30-11-15(25)22-17-12(9-21)5-8-28-17/h2-5,7-8,10H,1,6,11H2,(H,22,25)

InChIキー

OWDHEFBPNXPGRA-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

正規SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。